Technical Whitepaper: Structural Elucidation, Molecular Characteristics, and SPPS Applications of Boc-L-Glu(OcHex)-PAM
Technical Whitepaper: Structural Elucidation, Molecular Characteristics, and SPPS Applications of Boc-L-Glu(OcHex)-PAM
Executive Summary & Nomenclature Clarification
In the highly specialized field of solid-phase peptide synthesis (SPPS), the structural integrity of the growing peptide chain is paramount. This whitepaper provides an in-depth technical analysis of the pre-formed linker construct commonly queried as Boc-l-glu(ochex)-o-ch2-f-ch2-cooh .
Nomenclature Note: The string -o-ch2-f-ch2-cooh utilizes the catalog shorthand -f- to denote the phenylene (-C6H4- or -Ph-) ring[1]. The structurally accurate and universally recognized representation is Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH , corresponding to CAS Number 111623-13-3 [2].
This molecule is a pre-formed phenylacetamidomethyl (PAM) linker derivative of γ-cyclohexyl-protected Boc-L-Glutamic acid. It is engineered specifically for Boc-chemistry SPPS to synthesize complex, long-chain peptides where standard Merrifield resins would fail due to premature acidolytic cleavage[3][4].
Structural Architecture and Mechanistic Rationale
The molecule is strategically designed with four distinct functional domains, each serving a specific mechanistic purpose during peptide synthesis.
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N-α-Boc Group (tert-Butyloxycarbonyl): Provides temporary protection of the α-amino group. It is highly labile to moderate acids (e.g., 50% Trifluoroacetic acid (TFA) in DCM) but stable to nucleophiles and bases.
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L-Glutamic Acid Core: The foundational amino acid being incorporated at the C-terminus of the target peptide sequence.
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γ-Cyclohexyl Ester (OcHex): Permanent side-chain protection for the γ-carboxylic acid.
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Causality for Selection: Standard benzyl (OBzl) esters on Glutamic acid are susceptible to base-catalyzed cyclization during the neutralization steps of Boc-SPPS, forming a toxic glutarimide byproduct. The bulky cyclohexyl group introduces massive steric hindrance, physically blocking nucleophilic attack and nearly eliminating glutarimide formation while remaining fully cleavable by anhydrous Hydrogen Fluoride (HF)[5].
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PAM Linker Precursor (-O-CH2-Ph-CH2-COOH): The 4-(hydroxymethyl)phenylacetic acid moiety.
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Causality for Selection: In standard Merrifield resins, the peptide is attached via a simple benzyl ester, which suffers ~1-2% premature cleavage during every TFA deprotection cycle. By pre-forming the ester bond with a phenylacetic acid derivative, the subsequent attachment to an aminomethyl resin creates an acetamidomethyl group (-CH2-CO-NH-). The electron-withdrawing nature of this amide destabilizes the carbocation intermediate formed during acid cleavage, making the C-terminal ester bond approximately 100 times more stable to TFA[3][6].
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Caption: Structural domains of the Boc-L-Glu(OcHex)-PAM linker construct.
Physicochemical Properties & Molecular Weight Analysis
The quantitative characteristics of Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH are critical for accurate stoichiometric calculations during resin loading.
| Property | Value / Description |
| IUPAC Name | 2-[4-[[(2S)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]oxymethyl]phenyl]acetic acid |
| CAS Number | 111623-13-3 |
| Molecular Formula | C₂₅H₃₅NO₈ |
| Molecular Weight | 477.55 g/mol [1] |
| Exact Mass | 477.2363 Da |
| Appearance | White to off-white powder |
| Optical Rotation | [α]D²⁰ = -15 ± 2° (c=1 in EtOH)[1] |
| Storage Temperature | 0 to 8 °C (Protect from moisture) |
Experimental Workflows: Self-Validating Systems
To ensure maximum yield and suppress racemization, the pre-formed linker must be coupled to an aminomethyl solid support using a highly optimized, self-validating protocol.
Protocol 1: Attachment to Aminomethyl Resin
Objective: Form a stable amide bond between the free carboxylic acid of the PAM linker and the aminomethyl polystyrene resin.
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Resin Swelling: Weigh 1.0 g of aminomethyl polystyrene resin (loading ~0.5 mmol/g) into a fritted reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes, then wash with Dimethylformamide (DMF) (3 × 10 mL).
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Activation: In a separate vial, dissolve 0.75 mmol (1.5 equivalents) of Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH in 5 mL of DMF. Add 0.75 mmol of N,N'-Diisopropylcarbodiimide (DIC) and 0.75 mmol of 1-Hydroxybenzotriazole (HOBt).
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Causality: HOBt is mandatory here. It forms an active ester intermediate that suppresses the epimerization of the phenylacetic acid moiety, which is prone to racemization under basic or unbuffered activation conditions[3].
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Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 hours.
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Validation (The Self-Validating Step): Remove a few resin beads, wash with ethanol, and perform a Kaiser Test (ninhydrin assay).
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Pass: Beads and solution remain yellow (complete acylation). Proceed to step 5.
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Fail: Beads turn dark blue (free primary amines remain). Re-couple using 0.5 eq of reagents.
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Capping: Treat the resin with Acetic Anhydride / N,N-Diisopropylethylamine (DIEA) (1:1, 5 mL) for 15 minutes to irreversibly cap any unreacted aminomethyl groups. Wash thoroughly with DMF and DCM.
Protocol 2: Iterative Boc-SPPS Cycle
Once the Boc-Glu(OcHex)-PAM resin is synthesized, standard Boc-SPPS chain elongation can commence.
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Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 20 minutes. The PAM linker ensures the C-terminal ester bond remains intact during this harsh acid treatment.
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Washing: Wash with DCM (3x) and DMF (3x) to remove residual TFA.
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Neutralization: Treat with 5% DIEA in DMF for 5 minutes to generate the nucleophilic free amine.
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Coupling: Add the next pre-activated Boc-amino acid (e.g., Boc-Ala-OH + HATU/DIEA) and agitate for 45 minutes[6].
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Validation: Repeat the Kaiser test to confirm >99% coupling efficiency before the next cycle.
Caption: Step-by-step Boc-SPPS workflow utilizing the pre-formed PAM resin construct.
Analytical Validation Post-Synthesis
Following the completion of the peptide sequence, the final cleavage must be performed using anhydrous Hydrogen Fluoride (HF) containing scavengers (e.g., p-cresol) at 0 °C for 1 hour. This single step simultaneously cleaves the peptide from the PAM linker and removes the highly stable γ-cyclohexyl (OcHex) protecting group[5][6].
The resulting crude peptide must be validated via:
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RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): To assess crude purity and confirm the absence of early-eluting glutarimide byproducts.
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ESI-MS (Electrospray Ionization Mass Spectrometry): To verify the exact molecular weight of the target peptide, confirming that the +82 Da mass shift (indicative of incomplete OcHex removal) is absent.
References
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Accelerated chemical synthesis of peptides and small proteins. PMC - NIH.[Link]
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Automated Peptide Synthesis - Solid-Phase Technique. Chemistry LibreTexts.[Link]
